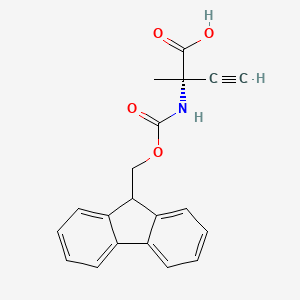

Fmoc-alpha-methyl-L-Propargylglycine

Description

BenchChem offers high-quality Fmoc-alpha-methyl-L-Propargylglycine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-alpha-methyl-L-Propargylglycine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylbut-3-ynoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO4/c1-3-20(2,18(22)23)21-19(24)25-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h1,4-11,17H,12H2,2H3,(H,21,24)(H,22,23)/t20-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIRSNYJXWATYAI-FQEVSTJZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](C#C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fmoc-alpha-methyl-L-Propargylglycine CAS 1198791-58-0 properties

Technical Whitepaper: Fmoc-α-methyl-L-Propargylglycine in Advanced Peptide Engineering

Part 1: Executive Summary

Fmoc-α-methyl-L-Propargylglycine (CAS 1198791-58-0) represents a specialized class of non-canonical amino acids designed to solve two critical problems in modern peptide therapeutics: conformational instability and lack of orthogonal reactivity .

By combining the helix-stabilizing properties of an

This guide provides a rigorous technical analysis of the compound's physicochemical properties, synthesis challenges, and optimized protocols for its incorporation into solid-phase peptide synthesis (SPPS).

Part 2: Chemical Profile & Properties

The following data consolidates physical and chemical specifications critical for analytical validation and storage.

| Property | Specification |

| Chemical Name | Fmoc-α-methyl-L-propargylglycine |

| Synonyms | Fmoc-(S)-2-amino-2-methyl-4-pentynoic acid; Fmoc-α-Me-L-Pra-OH |

| CAS Number | 1198791-58-0 |

| Molecular Formula | |

| Molecular Weight | 349.38 g/mol |

| Chirality | L-Enantiomer (S-configuration at |

| Appearance | Off-white to white crystalline powder |

| Purity | |

| Optical Rotation | |

| Solubility | Soluble in DMF, DMSO, NMP; Sparingly soluble in DCM |

| Storage | 2–8°C (Short term); -20°C (Long term, desiccated) |

Part 3: Structural Mechanics & Utility

The -Methyl Effect (Conformational Constraint)

Unlike standard amino acids, Fmoc-α-methyl-L-Propargylglycine possesses a quaternary

-

Mechanism: The steric bulk of the methyl group energetically disfavors extended conformations (like

-sheets) and strongly promotes -

Therapeutic Value: This "pre-organization" reduces the entropic penalty of binding to a target protein, often increasing affinity by orders of magnitude while rendering the peptide resistant to proteases (trypsin/chymotrypsin cannot easily access the sterically shielded amide bond).

The Propargyl Handle (Bioorthogonality)

The alkyne side chain is chemically inert to standard SPPS conditions (Fmoc deprotection, TFA cleavage) but highly reactive toward azides.

-

Click Chemistry (CuAAC): Allows for the post-synthetic conjugation of fluorophores, PEG chains, or drugs.

-

Glaser Coupling / RCM: Used to form covalent "staples" between side chains, locking the peptide into a bioactive helical shape.

Part 4: Synthesis & Quality Control

Synthesis Route: The synthesis of enantiopure quaternary amino acids is non-trivial. The industrial standard typically involves the Asymmetric Alkylation of Chiral Auxiliaries .

-

Template Formation: An alanine equivalent is condensed with a chiral auxiliary (e.g., Belokon’s Ni(II) complex or a Seebach oxazolidinone).

-

Stereoselective Alkylation: The enolate of the complex is generated and reacted with propargyl bromide. The chiral auxiliary dictates the approach of the electrophile, ensuring the formation of the (S)-quaternary center.

-

Hydrolysis & Protection: The auxiliary is cleaved (and recycled), and the free amino acid is N-protected with Fmoc-OSu.

Quality Control (Self-Validating Systems):

-

Enantiomeric Purity: Must be verified via Chiral HPLC (e.g., Chiralpak AD-H column) to ensure >99% ee. Even 1% of the (R)-isomer can disrupt helix formation.

-

Content Analysis: Proton NMR (

H-NMR) in DMSO-

Part 5: Optimized SPPS Protocols

The Challenge: The very feature that makes this compound valuable—the

Protocol A: Coupling To the Resin (Loading)

Do not use standard Wang resin loading methods, as they are prone to racemization and low yields with hindered acids.

-

Recommended Resin: 2-Chlorotrityl Chloride (2-CTC) Resin.[1]

-

Method: Dissolve Fmoc-AA-OH (2 equiv) in dry DCM with DIPEA (4 equiv). Add to resin.[1][2][3][4] Agitate 2 hours. Cap unreacted sites with MeOH/DIPEA.

Protocol B: Peptide Chain Elongation (Coupling the AA)

Standard HBTU/DIC couplings will likely fail or result in deletion sequences.

Reagents:

-

Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is strictly required due to the generation of the more reactive At-ester.

-

Additive: HOAt (1-Hydroxy-7-azabenzotriazole).

-

Base: TMP (2,4,6-Trimethylpyridine/Collidine) is preferred over DIPEA to prevent base-catalyzed racemization during the slow coupling, though DIPEA is acceptable if activation time is kept short.

Step-by-Step Workflow:

-

Activation: Dissolve Amino Acid (4 equiv), HATU (3.9 equiv), and HOAt (4 equiv) in DMF. Add Collidine (8 equiv). Pre-activate for exactly 30 seconds.

-

Coupling: Add to resin. Microwave irradiation (75°C, 25W) for 10 minutes OR room temperature agitation for 2-4 hours.

-

Double Coupling: MANDATORY. Drain, wash, and repeat Step 1 & 2.

-

Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Protocol C: Coupling the Next Amino Acid

The amine of the anchorage

-

Deprotection: Use 20% Piperidine in DMF with 0.1M HOBt (reduces aspartimide formation and improves solvation).

-

Next Coupling: Use the most powerful coupling conditions available (e.g., COMU or HATU at 75°C) and extend reaction time.

Part 6: Visualization of Workflows

Figure 1: Sterically Hindered SPPS Cycle

This logic flow illustrates the critical decision points required when handling

Caption: Optimized decision logic for incorporating sterically hindered Fmoc-α-methyl-L-Propargylglycine into peptide chains.

Figure 2: CuAAC Click Chemistry Pathway

Mechanism of bioorthogonal conjugation using the propargyl side chain.

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) mechanism utilizing the propargyl side chain.

Part 7: Handling & Safety

-

Hazard Identification: As a dry powder, treat as a potential irritant (H315, H319, H335). The alkyne group is stable but should not be exposed to transition metals (Cu, Ru) unless a reaction is intended.

-

Reconstitution: Dissolve in DMF or NMP. Avoid DMSO if the solution will be stored for long periods (potential for oxidation).

-

Waste Disposal: Dispose of solutions containing copper catalysts (from Click reactions) separately from general organic waste to prevent heavy metal contamination.

References

-

Lau, Y. H., et al. (2015). Peptide stapling techniques based on different macrocyclisation chemistries. Chemical Society Reviews, 44(1), 91-102.[2] (Context: Use of alkyne-functionalized amino acids in peptide stapling).

-

University of California, Irvine. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols for the Activation and Coupling of Fmoc-α-methyl-L-Aspartic Acid. (Context: Analogous steric hindrance coupling protocols).

Sources

Structure of Fmoc-alpha-Me-L-Pra-OH for peptide design

An In-depth Technical Guide on the Structure and Application of Fmoc-α-Me-L-Pra-OH for Advanced Peptide Design

Authored by: A Senior Application Scientist

Introduction: A Bifunctional Tool for Modern Peptidomimetics

In the landscape of peptide-based drug discovery and chemical biology, the design of synthetic peptides with enhanced stability, constrained conformations, and novel functionalities is paramount. Standard proteinogenic amino acids often yield peptides susceptible to rapid enzymatic degradation and conformational flexibility, limiting their therapeutic potential. To overcome these limitations, medicinal chemists employ non-canonical amino acids that introduce specific structural and functional features.

Fmoc-α-Me-L-Pra-OH (Fmoc-(S)-2-amino-2-methyl-4-pentynoic acid) has emerged as a particularly powerful building block in this arena.[1] It is a uniquely engineered amino acid derivative that offers a dual-pronged advantage for peptide design. Firstly, the α-methylation provides steric hindrance that rigidly constrains the peptide backbone, promoting stable secondary structures like helices.[2][3] Secondly, the propargylglycine (Pra) side chain features a terminal alkyne, a versatile chemical handle for bioorthogonal "click chemistry" reactions.[1][4]

This guide provides an in-depth technical exploration of Fmoc-α-Me-L-Pra-OH, moving from its core structural components to its practical application in solid-phase peptide synthesis (SPPS) and post-synthetic modifications. It is intended for researchers, scientists, and drug development professionals seeking to leverage this compound's unique properties to create next-generation peptide therapeutics and research tools.

The Architectural Advantage: Deconstructing Fmoc-α-Me-L-Pra-OH

The power of this molecule lies in the synergistic interplay of its three key components: the Fmoc protecting group, the α-methyl group, and the propargyl side chain.

The Fmoc Group: The Gateway to Solid-Phase Synthesis

The N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) group is the cornerstone of modern solid-phase peptide synthesis (SPPS). Its primary role is to temporarily "protect" the alpha-amino group of the amino acid, preventing it from reacting during the coupling of the subsequent amino acid in the sequence.

-

Mechanism of Action: The Fmoc group is stable under the acidic and coupling conditions used in SPPS but is readily cleaved by a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-Dimethylformamide (DMF).[5] This orthogonality allows for the selective deprotection of the N-terminus at each cycle of peptide elongation without disturbing acid-labile side-chain protecting groups.

α-Methylation: The Conformational Lock

The replacement of the α-hydrogen with a methyl group is a subtle but profound modification with significant structural consequences.

-

Steric Constraint and Ramachandran Space: The additional methyl group introduces significant steric bulk adjacent to the peptide backbone.[2] This sterically hinders free rotation around the phi (φ) and psi (ψ) dihedral angles, effectively restricting the available conformational space that the amino acid residue can occupy on the Ramachandran plot.[2]

-

Stabilization of Helical Structures: This conformational constraint has a remarkable tendency to favor the formation of helical secondary structures (such as 3₁₀-helices and α-helices) both in solution and in the solid state.[6] By pre-organizing a peptide segment into its bioactive helical conformation, the entropic cost of binding to a biological target can be significantly reduced, potentially leading to higher binding affinities.[7]

-

Enhanced Proteolytic Stability: The α-methyl group acts as a shield, sterically blocking the approach of proteases that would otherwise cleave the adjacent peptide bonds. This modification is a well-established strategy for increasing the in-vivo half-life of peptide drugs.[3]

The Propargyl Side Chain: The Bioorthogonal Handle

The propargylglycine (Pra) residue contains a terminal alkyne (C≡CH) group, a highly versatile functional group in chemical biology.[4]

-

Click Chemistry: The alkyne is one half of the Nobel Prize-winning Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, the most prominent example of "click chemistry".[7][8] This reaction is exceptionally robust, high-yielding, and bioorthogonal, meaning it proceeds with high specificity in complex biological environments without cross-reacting with native functional groups.

-

Applications: The ability to "click" molecules onto the peptide via the Pra side chain opens up a vast array of possibilities:

-

Peptide Cyclization: Peptides containing both a Pra residue and an azide-containing amino acid can be cyclized on-resin or in solution to generate constrained macrocycles with improved stability and cell permeability.[7][9]

-

Bioconjugation: Fluorophores, biotin tags, polyethylene glycol (PEG) chains, or targeting ligands can be easily conjugated to the peptide for imaging, purification, or drug delivery applications.[10]

-

Library Synthesis: The efficiency of the click reaction is ideal for the parallel synthesis of peptide libraries where diverse functionalities are appended to a core scaffold.[7]

-

Physicochemical Properties and Handling

A summary of key quantitative and qualitative data for Fmoc-α-Me-L-Pra-OH is presented below for easy reference.

| Property | Value | Source |

| Synonyms | Fmoc-α-Me-L-Pra-OH, Fmoc-(S)-2-amino-2-methyl-4-pentynoic acid | [1] |

| CAS Number | 1198791-58-0 | [1] |

| Molecular Formula | C₂₁H₁₉NO₄ | [1] |

| Molecular Weight | 349.38 g/mol | [1] |

| Appearance | Off-white solid | [1] |

| Purity | ≥ 99% (Chiral HPLC) | [1] |

| Storage Conditions | Store at 0 - 8 °C | [1] |

Experimental Protocols and Methodologies

The true value of Fmoc-α-Me-L-Pra-OH is realized in its application. The following section details the workflow for its incorporation into peptides and subsequent modification.

Workflow 1: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

The standard Fmoc-SPPS cycle is an iterative process involving deprotection, washing, coupling, and further washing. The incorporation of the sterically hindered Fmoc-α-Me-L-Pra-OH requires robust activation and coupling conditions to ensure high efficiency.

Caption: Standard Fmoc-SPPS cycle for amino acid incorporation.

Detailed Protocol: Manual SPPS Incorporation (0.1 mmol scale)

This protocol outlines a self-validating system where a Kaiser test is used to confirm the completion of each critical step.

-

Resin Preparation:

-

Start with 0.1 mmol of a suitable Fmoc-deprotected peptide-resin (e.g., Rink Amide for C-terminal amides).

-

Swell the resin in 5 mL of DMF for 30 minutes in a reaction vessel with gentle agitation.

-

-

Amino Acid Activation (The Causality of Choice):

-

In a separate vial, dissolve Fmoc-α-Me-L-Pra-OH (0.4 mmol, 4 eq.), HBTU (0.15 g, 0.39 mmol, 3.9 eq.), and HOBt (0.06 g, 0.4 mmol, 4 eq.) in 2 mL of DMF.

-

Expertise & Experience: The use of a 4-fold excess of the amino acid and a robust coupling agent like HBTU is crucial. The steric hindrance from the α-methyl group can slow down the coupling reaction. HBTU rapidly forms an activated HOBt ester, which efficiently acylates the free amine on the resin, driving the reaction to completion and minimizing the risk of deletion sequences.

-

Add Diisopropylethylamine (DIPEA) (139 µL, 0.8 mmol, 8 eq.) to the activation mixture and vortex for 1 minute.

-

-

Coupling Reaction:

-

Drain the DMF from the swollen resin.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate the reaction vessel for 2-4 hours at room temperature.

-

Trustworthiness: To validate the completion of the coupling, take a small sample of resin beads, wash them thoroughly with DMF and isopropanol, and perform a Kaiser test. A negative result (yellow/clear beads) confirms the absence of free primary amines and indicates a successful coupling.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (5 x 5 mL) to remove any unreacted reagents.

-

-

Next Cycle Preparation:

-

The resin is now ready for the next Fmoc deprotection step to continue the peptide elongation.[5]

-

Workflow 2: Post-Synthetic Modification via On-Resin Click Chemistry

Once the peptide containing the Pra residue is synthesized, the alkyne handle can be used for modification. The following workflow illustrates an on-resin cyclization with a peptide also containing an azido-amino acid (e.g., L-azidolysine).

Caption: On-resin peptide cyclization via CuAAC click chemistry.

Detailed Protocol: On-Resin CuAAC Cyclization

This protocol is inherently trustworthy due to the high fidelity and efficiency of the click reaction.[7]

-

Resin Preparation:

-

Begin with the fully protected, linear peptide-resin containing both Fmoc-α-Me-L-Pra-OH and an azide-functionalized residue.

-

Swell the resin in DMF.

-

-

Click Reaction Cocktail:

-

In a separate vial, prepare the click cocktail. For a 0.1 mmol scale synthesis, add:

-

Copper(I) Iodide (CuI) (9.5 mg, 0.05 mmol, 0.5 eq.)

-

DIPEA (174 µL, 1.0 mmol, 10 eq.)

-

-

Add the reagents to 5 mL of DMF and sonicate briefly to dissolve.

-

Expertise & Experience: Using a direct Cu(I) source like CuI can accelerate the reaction. Alternatively, a Cu(II) source like CuSO₄ can be used with a reducing agent like sodium ascorbate. DIPEA acts as a base and a ligand to stabilize the Cu(I) oxidation state.

-

-

Cyclization:

-

Add the click cocktail to the resin.

-

Agitate the reaction vessel at room temperature for 12-24 hours.

-

-

Washing:

-

Drain the reaction solution.

-

Wash the resin extensively with DMF (5x), DCM (3x), and Methanol (3x) to remove all traces of copper and other reagents.

-

-

Cleavage and Purification:

-

Dry the resin under vacuum.

-

Cleave the cyclic peptide from the resin and remove side-chain protecting groups using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

-

Precipitate the crude peptide in cold ether, and purify by reverse-phase HPLC.

-

Conclusion: A Versatile Scaffold for Innovative Peptide Science

Fmoc-α-Me-L-Pra-OH stands as a testament to the power of rational chemical design in peptide science. It is more than a mere building block; it is a strategic tool that simultaneously addresses two of the most significant challenges in the field: conformational control and functional modification. The α-methyl group provides a reliable method for inducing and stabilizing helical structures, enhancing proteolytic resistance and potentially increasing target affinity.[2][3] Concurrently, the propargyl side chain offers a gateway to the vast and efficient world of click chemistry, enabling the construction of complex architectures like macrocycles and bioconjugates with unparalleled precision.[1][10] For researchers and drug developers, mastering the application of this bifunctional amino acid derivative opens the door to novel peptide therapeutics, advanced diagnostic agents, and sophisticated biological probes.

References

-

Title: Conformational editing of intrinsically disordered protein by α-methylation Source: Chemical Science (RSC Publishing) URL: [Link]

-

Title: Click Chemistry as a Macrocyclization Tool in the Solid-Phase Synthesis of Small Cyclic Peptides Source: Organic Letters - ACS Publications URL: [Link]

-

Title: Integrating the intrinsic conformational preferences of non-coded α-amino acids modified at the peptide bond into the NCAD database Source: PMC - National Center for Biotechnology Information URL: [Link]

-

Title: Effect of C-α and N-Methyl Methylation On the Conformational Structure(s) Adopted by Gas-Phase Peptides Source: ResearchGate URL: [Link]

-

Title: Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids Source: ResearchGate URL: [Link]

-

Title: quantitative analysis of Cu(I) concentration in cLICK chemistry —biotinylation at side chain of propargylglycine using click Source: HETEROCYCLES, Vol. 86, No. 1, 2012 URL: [Link]

-

Title: Cas 198561-07-8,FMOC-L-PROPARGYLGLYCINE Source: LookChem URL: [Link]

-

Title: Synthesis of novel cyclic NGR/RGD peptide analogs via on resin click chemistry Source: PMC - National Center for Biotechnology Information URL: [Link]

-

Title: Click-Based Libraries of SFTI-1 Peptides: New Methods Using Reversed-Phase Silica Source: PMC - National Center for Biotechnology Information URL: [Link]

-

Title: An Optimized Synthesis of Fmoc-L-Homopropargylglycine-OH Source: PMC - National Center for Biotechnology Information URL: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Conformational editing of intrinsically disordered protein by α-methylation - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04482B [pubs.rsc.org]

- 3. α-Methyl Amino Acids - Enamine [enamine.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. Synthesis of novel cyclic NGR/RGD peptide analogs via on resin click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cymitquimica.com [cymitquimica.com]

Engineering Peptide Stability: The Mechanistic and Practical Benefits of α-Methyl Amino Acids

The Metabolic Bottleneck in Peptide Therapeutics

The incorporation of non-natural amino acids into peptide sequences is a cornerstone of modern drug discovery. While native peptides offer high target affinity and low toxicity, their clinical utility is severely hampered by poor metabolic stability and rapid renal clearance. In the gastrointestinal tract and systemic circulation, peptides are rapidly recognized and cleaved by ubiquitous exopeptidases and endopeptidases, often resulting in plasma half-lives of mere minutes.

To overcome this metabolic bottleneck, medicinal chemists employ structural modifications to shield vulnerable amide bonds. Among these strategies, the introduction of α-methyl amino acids (α-MeAAs) —such as α-aminoisobutyric acid (Aib)—stands out as a robust, field-proven methodology to enhance proteolytic resistance and pre-organize peptide conformation without sacrificing biological activity 1[1].

Mechanistic Foundations of α-Methylation

As an application scientist, I emphasize that modifying a peptide backbone is not merely about blocking an enzyme; it is about fundamentally altering the thermodynamic landscape of the molecule. The benefits of α-methylation are driven by three distinct chemical causalities:

Conformational Pre-organization (The Thorpe-Ingold Effect)

Native amino acids possess an α-proton, allowing the peptide backbone a wide degree of rotational freedom (defined by

Steric Shielding and Protease Evasion

Proteases require precise spatial alignment to execute nucleophilic attack on a scissile peptide bond. The bulky α-methyl group physically occludes the adjacent peptide bonds, creating a steric clash within the

Eradication of Epimerization

A less discussed but critical manufacturing benefit is chemical stability. Because α-methyl amino acids lack an α-proton, they are entirely immune to base-catalyzed racemization or epimerization during solid-phase peptide synthesis (SPPS) and long-term storage 4[4]. This guarantees high enantiomeric purity of the final active pharmaceutical ingredient (API).

Logical relationship between α-methylation, steric shielding, and proteolytic resistance.

Landmark Applications in Drug Development

The most prominent validation of α-methylation in modern pharmacology is found in the development of Glucagon-like peptide-1 (GLP-1) receptor agonists for type 2 diabetes and obesity.

Native GLP-1 (7-36) amide is secreted by intestinal L-cells but is susceptible to immediate cleavage at position 2 (Alanine) by DPP-4, rendering it a half-life of less than 2 minutes5[5]. To engineer a clinically viable once-weekly therapeutic, researchers developed Semaglutide . By replacing the native L-alanine at position 8 with α-aminoisobutyric acid (Aib), the molecule was protected from DPP-4 destruction. Combined with a fatty acid side chain to promote albumin binding, this single α-methyl substitution was instrumental in extending the drug's half-life to approximately 7 days 6[6].

Quantitative Impact on Stability

The following table summarizes the dramatic pharmacokinetic improvements achieved by substituting native residues with α-methyl amino acids across various therapeutic peptide classes.

| Peptide Class | Modification | Target Protease | Half-Life ( | Reference |

| Native GLP-1 (7-36) | None (L-Ala at pos 8) | DPP-4 | < 2 minutes | [5] |

| Semaglutide (GLP-1) | Aib at pos 8 + Acylation | DPP-4 | ~168 hours (7 days) | [6] |

| Native ApoA-I Mimetic | None (L-Leu at core) | General Proteases | Rapidly degraded | [2] |

| Modified ApoA-I Mimetic | α-methyl Ala/Leu sub. | General Proteases | Highly resistant | [2] |

| Native Apelin-13 | None | Endopeptidases | Short (Minutes) | [4] |

| Modified Apelin | α-MeAA substitution | Endopeptidases | Significantly extended | [4] |

Laboratory Methodology: Validating Proteolytic Resistance

To empirically prove the stability conferred by α-methylation, researchers must employ rigorous, self-validating in vitro assays. Below is an optimized, step-by-step High-Performance Liquid Chromatography (HPLC) protocol designed to quantitatively assess proteolytic resistance.

Core Directive: The Self-Validating System

A protocol is only as reliable as its internal controls. This workflow mandates three parallel tracks:

-

Positive Control: Native unmethylated peptide (validates that the protease is active).

-

Negative Control: Modified peptide in buffer without protease (validates that the peptide is stable in the buffer matrix).

-

Internal Standard (IS): A stable, non-reactive peptide analog spiked into the quenching solution (validates injection volume consistency and accounts for precipitation losses).

Step-by-Step Protocol

Step 1: Substrate Preparation

-

Action: Dissolve the α-methylated peptide and the native control peptide in Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4) to a final concentration of 1 mg/mL.

-

Causality: A physiological pH is strictly required to ensure the target protease (e.g., Trypsin, Chymotrypsin, or DPP-4) operates at its optimal catalytic efficiency.

Step 2: Protease Incubation

-

Action: Add the protease to the peptide solution at an enzyme-to-substrate molar ratio of 1:100. Incubate the mixture in a thermocycler or water bath set precisely to 37°C.

-

Causality: The 1:100 ratio prevents the enzyme from being overwhelmed while ensuring pseudo-first-order kinetics, allowing for accurate half-life (

) calculation.

Step 3: Time-Course Aliquot Extraction & Quenching

-

Action: At defined intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), extract a 50 µL aliquot and immediately mix it with 50 µL of Quenching Solution (10% Trifluoroacetic acid (TFA) in water containing the Internal Standard).

-

Causality: Proteases are highly sensitive to pH. The 10% TFA drops the pH below 2.0, instantaneously denaturing the protease and permanently halting cleavage. This ensures the time-point snapshot is perfectly preserved for analysis.

Step 4: RP-HPLC Analysis

-

Action: Centrifuge the quenched samples at 10,000 x g for 5 minutes to pellet any precipitated enzyme. Inject 20 µL of the supernatant into an RP-HPLC system equipped with a C18 column. Run a linear gradient of Mobile Phase A (0.1% TFA in water) and Mobile Phase B (0.1% TFA in acetonitrile).

-

Causality: The C18 column separates the intact peptide from its smaller, more hydrophilic cleavage fragments based on hydrophobicity, allowing for distinct peak resolution.

Step 5: AUC Quantification & Kinetic Modeling

-

Action: Integrate the Area Under the Curve (AUC) for the intact peptide peak at each time point, normalized against the Internal Standard peak. Plot the normalized AUC against time to calculate the degradation rate and half-life.

Step-by-step workflow for the HPLC-based proteolytic stability assay.

Conclusion

The strategic incorporation of α-methyl amino acids represents a paradigm shift in peptide drug development. By leveraging the Thorpe-Ingold effect for conformational rigidity and utilizing severe steric hindrance to block protease active sites, medicinal chemists can transform rapidly degrading endogenous peptides into highly stable, long-acting therapeutics. As demonstrated by blockbuster drugs like Semaglutide, α-methylation is not just a theoretical chemical curiosity—it is a foundational pillar of modern biopharmaceutical engineering.

References

- A Comparative Analysis of Alpha-Methyl Amino Acids in Peptides: Enhancing Stability and Modulating Bioactivity Benchchem URL

- Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential NIH / PMC URL

- Bioavailability of peptides Bachem URL

- The discovery and development of GLP-1 based drugs that have revolutionized the treatment of obesity PNAS URL

- US20190010202A1 - Apelin peptides and uses thereof Google Patents URL

- Glucagon-like peptide-1 analogues: An overview NIH / PMC URL

Sources

- 1. benchchem.com [benchchem.com]

- 2. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bachem.com [bachem.com]

- 4. US20190010202A1 - Apelin peptides and uses thereof - Google Patents [patents.google.com]

- 5. Glucagon-like peptide-1 analogues: An overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

Fmoc-alpha-methyl-L-Propargylglycine molecular weight and formula

Advanced Building Blocks for Peptidomimetics and Stapled Peptides[1]

Executive Summary

Fmoc-α-methyl-L-Propargylglycine (Fmoc-α-Me-Pra-OH) is a specialized non-proteinogenic amino acid designed for high-precision peptide engineering.[1][2] It combines two critical functionalities: bioorthogonal reactivity (via the propargyl alkyne handle) and conformational constraint (via the α-methyl group).[1] This dual utility makes it a cornerstone in the synthesis of stapled peptides, proteolytically stable peptidomimetics, and chemoselective bioconjugates.

This guide provides a comprehensive technical profile, validated solid-phase peptide synthesis (SPPS) protocols, and mechanistic insights into its application in drug discovery.[1]

Part 1: Physicochemical Profile & Identity[1]

The distinction between standard Propargylglycine and its α-methylated counterpart is critical. The α-methyl group introduces a quaternary center, significantly altering the steric profile and solubility properties compared to the standard derivative.

Core Data Table[1]

| Property | Specification |

| Chemical Name | Fmoc-α-methyl-L-Propargylglycine |

| Synonyms | Fmoc-α-Me-L-Pra-OH; (S)-N-Fmoc-2-amino-2-methyl-4-pentynoic acid |

| CAS Number | 1198791-58-0 |

| Molecular Formula | C₂₁H₁₉NO₄ |

| Molecular Weight | 349.38 g/mol |

| Chirality | L-Isomer (S-configuration) |

| Appearance | Off-white to white powder |

| Solubility | Soluble in DMF, DMSO, NMP; sparingly soluble in DCM |

| Purity Standard | ≥ 99% (Chiral HPLC required for stereochemical validation) |

Structural Significance

The molecule features a quaternary α-carbon .[1] Unlike standard amino acids, this carbon lacks a hydrogen atom, which prevents racemization during base-mediated Fmoc deprotection. However, this steric bulk creates a "tetrasubstituted" center that mimics the helical-inducing properties of Aib (aminoisobutyric acid), forcing the peptide backbone into stable

Part 2: Solid-Phase Peptide Synthesis (SPPS) Protocols[1]

Challenge: The steric hindrance of the α-methyl group makes acylation (coupling) significantly slower than with standard amino acids. Standard protocols (e.g., HBTU/DIEA, 45 min) often result in deletion sequences.

Solution: Use high-efficiency coupling reagents (HATU or PyAOP) and extended reaction times.[1]

Optimized Coupling Workflow (Fmoc-Chemistry)

This protocol assumes a standard resin loading (0.3–0.6 mmol/g).

1. Reagent Preparation:

-

Amino Acid: 4.0 equivalents of Fmoc-α-Me-Pra-OH.[1]

-

Activator: 3.8 equivalents of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1]

-

Base: 8.0 equivalents of DIPEA (N,N-Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) to minimize cysteine racemization if Cys is present.[1]

-

Solvent: DMF (N,N-Dimethylformamide).[1] Note: NMP is preferred for difficult sequences.

2. Step-by-Step Protocol:

-

Resin Swelling: Swell resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat with 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).

-

Activation: Dissolve Amino Acid and HATU in minimal dry DMF. Add DIPEA immediately before adding to the resin.

-

Coupling:

-

Monitoring: Standard Kaiser test may be false-negative due to steric bulk.[1] Use Chloranil test or micro-cleavage LC-MS for validation.

-

Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Diagram: Sterically Hindered Coupling Workflow

Caption: Workflow for overcoming steric hindrance during the incorporation of Fmoc-α-methyl-L-Propargylglycine.

Part 3: Applications in Drug Discovery

The unique structure of Fmoc-α-Me-Pra-OH enables two distinct mechanisms in drug design:

1. Peptide Stapling (Glaser Coupling)

While "stapling" often refers to Ring-Closing Metathesis (RCM) using olefins, propargyl derivatives utilize Glaser coupling (alkyne-alkyne homocoupling) or Click stapling (alkyne-azide).[1]

-

Mechanism: Two Fmoc-α-Me-Pra-OH residues are placed at positions

and -

Reaction: Copper-catalyzed oxidative coupling forms a di-yne bridge.[1]

-

Result: The

-methyl group pre-organizes the helix, while the staple locks it, conferring extreme protease resistance.

2. Bioorthogonal Labeling (CuAAC)

The alkyne group is inert to physiological conditions but reacts specifically with azides.

-

Workflow: Incorporate Fmoc-α-Me-Pra-OH

Cleave peptide -

Utility: Site-specific labeling of therapeutic peptides without affecting the active site.[1]

Diagram: Click Chemistry & Stapling Pathways[1]

Caption: Divergent applications of the propargyl handle: Intramolecular stapling (Glaser) vs. Intermolecular conjugation (Click).[1]

Part 4: Storage & Handling[1][9]

-

Storage: Store at +2°C to +8°C. Keep desiccated.

-

Stability: The alkyne is stable to standard TFA cleavage cocktails (95% TFA, 2.5% TIS, 2.5% H2O).

-

Precaution: Avoid cross-contamination with azides during storage to prevent inadvertent cycloaddition.

References

-

Chem-Impex International. Fmoc-alpha-methyl-L-propargylglycine Technical Data.[1][6] Retrieved from [1][6]

-

Sigma-Aldrich (Merck). Fmoc-α-methyl-L-propargylglycine Product Specification & CAS 1198791-58-0.[1] Retrieved from [1]

-

BenchChem. The Strategic Advantage of Fmoc-L-Ala-MPPA in Solid-Phase Peptide Synthesis. (Context on hindered couplings). Retrieved from [1]

-

National Institutes of Health (NIH). Rigid Peptide Macrocycles via On-Resin Glaser Stapling.[1] PMC Articles. Retrieved from [1]

-

BOC Sciences. Amino Acids for Stapled Peptide Synthesis. Retrieved from [1]

Sources

Applications of alpha-methyl propargylglycine in peptidomimetics

An In-Depth Technical Guide: Applications of α-Methyl Propargylglycine in Peptidomimetics

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Peptides are highly specific and potent signaling molecules, making them attractive therapeutic candidates. However, their clinical utility is often hampered by poor metabolic stability and low bioavailability. Peptidomimetics, molecules designed to mimic natural peptides, overcome these limitations by incorporating non-natural amino acids (UAAs).[1][2][3] This guide focuses on a particularly versatile UAA, α-methyl propargylglycine (AMPG), detailing its applications in modern drug discovery. The unique bifunctional nature of AMPG—an α-methyl group for steric shielding and a propargyl group for bioorthogonal chemistry—provides a powerful toolkit for enhancing peptide stability, constraining conformation, and enabling novel molecular architectures through chemical ligation.

Introduction: The Need for Peptidomimetics

Natural peptides are often plagued by rapid degradation by proteases in vivo, which severely limits their therapeutic window.[4][5] The field of peptidomimetics seeks to address this by making strategic chemical modifications to the peptide backbone or side chains.[3][6][7] The incorporation of Unnatural Amino Acids (UAAs) is a cornerstone of this approach, offering a route to analogues with improved pharmacological properties such as enhanced stability, increased receptor affinity, and better membrane permeability.[8][9] UAAs can introduce novel side-chain functionalities, alter backbone stereochemistry, and impose conformational constraints, transforming a transient biological messenger into a robust therapeutic agent.[10][11]

α-Methyl Propargylglycine (AMPG): A Bifunctional Tool for Peptide Design

α-Methyl propargylglycine is a non-proteinogenic amino acid distinguished by two key structural features: an α-methyl group and a terminal alkyne (propargyl) side chain.[12] This combination makes it an exceptionally valuable building block in peptidomimetic design.

-

The α-Methyl Group: This modification replaces the α-hydrogen of the amino acid. This seemingly minor change has profound consequences, as the methyl group introduces significant steric hindrance that directly shields the adjacent peptide bonds from enzymatic cleavage by proteases.[13][14]

-

The Propargyl Group: This side chain contains a terminal alkyne, a highly versatile functional group. The alkyne is a key participant in bioorthogonal "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[] This allows for the precise and efficient chemical modification of the peptide after its synthesis.[11]

Caption: Structure of α-Methyl Propargylglycine (AMPG).

Key Applications and Advantages in Peptidomimetic Development

The incorporation of AMPG into a peptide sequence unlocks several strategic advantages for drug development.

Enhanced Proteolytic Stability

The primary driver for using α-methylated amino acids is to increase a peptide's half-life. Proteases recognize and bind to specific amino acid sequences, but their catalytic mechanism requires a precise conformational fit. The steric bulk of the α-methyl group prevents the peptide from adopting the necessary geometry within the enzyme's active site, thus inhibiting cleavage.[13][16] This modification can confer absolute stability at the site of incorporation.[13]

Conformational Constraint and Structural Modulation

The α-methyl group restricts the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles.[16] This conformational locking can be used to:

-

Stabilize Secondary Structures: By limiting flexibility, α-methylation can promote the formation of specific secondary structures like α-helices or β-turns.[11] This is critical for mimicking the bioactive conformation of a natural peptide ligand.

-

Improve Receptor Selectivity: A more rigid conformation can lead to higher binding affinity and selectivity for the target receptor, as it reduces the entropic penalty of binding and disfavors interaction with off-target receptors.[16]

Bioorthogonal Functionalization via "Click Chemistry"

The propargyl side chain is a powerful chemical handle for post-synthesis modifications.[] Using the CuAAC reaction, the alkyne can be covalently linked to a molecule containing an azide group. This enables:

-

Peptide Stapling: Incorporating two AMPG residues (or one AMPG and one azide-containing amino acid) allows for intramolecular cyclization using a bifunctional linker. This "stapling" process can lock a peptide into a helical conformation, dramatically improving its stability and cell permeability.[11][17]

-

Conjugation: Peptides can be conjugated to various payloads, including fluorescent dyes for imaging, polyethylene glycol (PEG) to increase circulation time, or cytotoxic drugs for targeted delivery.[]

Caption: Bioorthogonal modification workflow for AMPG peptides.

| Feature | Structural Moiety | Primary Advantage | Mechanism | Applications |

| Proteolytic Resistance | α-Methyl Group | Enhanced Stability | Steric hindrance at the P1 site prevents protease binding and cleavage. | Increasing in vivo half-life of therapeutic peptides. |

| Conformational Lock | α-Methyl Group | Structural Rigidity | Restricts backbone dihedral angles (φ, ψ), reducing flexibility. | Stabilizing α-helices/β-turns; improving receptor selectivity. |

| Bioorthogonal Handle | Propargyl Group | Chemical Versatility | Terminal alkyne enables highly efficient azide-alkyne "click" chemistry. | Peptide stapling, PEGylation, drug conjugation, labeling. |

Experimental Protocol: Incorporation of AMPG via Fmoc-SPPS

The integration of Fmoc-α-methyl-L-propargylglycine into a peptide sequence is readily achieved using standard automated or manual Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[18][19][20] The core principle of SPPS involves building a peptide chain step-by-step while the C-terminus is anchored to an insoluble resin support.[20][21]

Step-by-Step Methodology

This protocol assumes a 0.1 mmol synthesis scale on a standard Rink Amide resin.

-

Resin Preparation:

-

Fmoc Deprotection (for all residues):

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Add a fresh 20% piperidine/DMF solution and agitate for 15 minutes.[23]

-

Drain the solution and wash the resin thoroughly with DMF (3-5 times).

-

Self-Validation: Perform a Kaiser test to confirm the presence of a free primary amine (a positive test yields a deep blue color).[23]

-

-

Amino Acid Coupling (for standard amino acids):

-

In a separate vial, dissolve the Fmoc-amino acid (3 eq.), a coupling agent like HATU (3 eq.), and a base like DIEA (6 eq.) in DMF.

-

Allow the activation to proceed for ~5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 1-2 hours.

-

Drain and wash the resin with DMF (3-5 times).

-

Self-Validation: A negative Kaiser test (colorless or yellow beads) indicates successful coupling.

-

-

Coupling of Fmoc-α-methyl-L-propargylglycine:

-

Causality Note: α-methylated amino acids are sterically hindered and couple more slowly than standard amino acids. To ensure a complete reaction, an extended coupling time or a double coupling is recommended.

-

Follow the activation procedure in Step 3 using Fmoc-α-methyl-L-propargylglycine.

-

Add the activated solution to the resin and agitate for at least 4 hours (or overnight for difficult couplings).

-

Alternative: Perform a standard 2-hour coupling, wash, and then repeat the coupling step with a fresh solution of activated AMPG.

-

Wash thoroughly with DMF. A negative Kaiser test is crucial before proceeding.

-

-

Chain Elongation:

-

Repeat steps 2 and 3 (or 4 for AMPG) for each amino acid in the sequence.[21]

-

-

Final Cleavage and Deprotection:

-

After the final residue is coupled and its Fmoc group is removed, wash the resin with dichloromethane (DCM) and dry it under a stream of nitrogen.

-

Prepare a cleavage cocktail, typically 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.[18][24] (Caution: TFA is highly corrosive).

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours. This cleaves the peptide from the resin and removes acid-labile side-chain protecting groups.

-

Filter the resin and collect the TFA solution containing the crude peptide.

-

Precipitate the peptide by adding it to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the crude product.

-

-

Purification and Characterization:

-

Purify the crude peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Confirm the identity and purity of the final product using Liquid Chromatography-Mass Spectrometry (LC-MS).

-

For structural analysis, Circular Dichroism (CD) spectroscopy can be used to assess changes in the peptide's secondary structure.[25][26]

-

Future Outlook

The strategic use of α-methyl propargylglycine is a prime example of how rational design can transform peptides into viable drug candidates.[27] As synthetic methodologies become more robust and accessible, the use of such multifunctional UAAs will continue to expand.[10] Future applications will likely focus on creating more complex and multi-functional peptidomimetics, such as bicyclic peptides for targeting challenging protein-protein interactions and peptide-drug conjugates with highly specific targeting moieties. The ability to impart stability, control conformation, and enable bioorthogonal modification makes AMPG a critical component in the ever-expanding toolbox of the peptide chemist.

References

- Benchchem. Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Protected Cysteine Analogs.

- PubMed. A Comprehensive Review on Non-Natural Amino Acid-based Modifications in Antibacterial Peptides.

- Biovera Research. Solid-Phase Peptide Synthesis Methods: Complete Guide. (2025).

- Chemical Society Reviews (RSC Publishing). The synthesis of peptides and proteins containing non-natural amino acids. (2004).

- PMC. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (2025).

- Drug Target Review. New method boosts production of non-natural amino acids for peptide assembly. (2026).

- Nowick Laboratory. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).

- ACS Publications. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. (2024).

- Springer Nature Experiments. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- PMC - NIH. Practical Protocols for Solid-Phase Peptide Synthesis 4.0.

- Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery.

- Chem-Impex. Fmoc-α-methyl-L-propargylglycine.

- Chem-Impex. α-Methyl-D-propargylglycine.

- Benchchem. An In-Depth Technical Guide to the Chemical Synthesis and Purification of N-Propargylglycine.

- PMC. Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions. (2018).

- PubMed. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. (2005).

- PubMed. Proteolytically stable peptides by incorporation of alpha-Tfm amino acids. (1997).

- BOC Sciences. Alkynyl Amino Acids.

- PMC - NIH. Peptidomimetics, a synthetic tool of drug discovery.

- PMC. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. (2017).

- ResearchGate. Role of peptidomimetics for new drug discovery. (2020).

- AZoLifeSciences. Peptidomimetics in Drug Discovery. (2023).

- Bachem. Solid Phase Peptide Synthesis (SPPS) explained. (2023).

- RSC Publishing. Peptidomimetics via modifications of amino acids and peptide bonds. (2014).

- Life Chemicals. Peptidomimetics in Modern Drug Discovery | Computational Chemistry. (2021).

- ACS Publications. Vinylglycine and propargylglycine: complementary suicide substrates for L-amino acid oxidase and D-amino acid oxidase.

- Methionine Synthesis in Lemna: Inhibition of Cystathionine -Synthase by Propargylglycine. (2025).

- ResearchGate. Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. (2025).

- PubMed. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. (2021).

- Semantic Scholar. Solid-Phase Insertion of N-mercaptoalkylglycine Residues into Peptides. (2019).

- Benchchem. Technical Support Center: Impact of the N-methyl Group on Peptide Secondary Structure.

- PMC - NIH. Automated solid-phase peptide synthesis to obtain therapeutic peptides. (2014).

- ResearchGate. Effect of C-α and N-Methyl Methylation On the Conformational Structure(s) Adopted by Gas-Phase Peptides.

- Frontiers. Editorial: Peptidomimetics: Synthetic Tools for Drug Discovery and Development. (2021).

- MDPI. Aza-Amino Acids Disrupt β-Sheet Secondary Structures. (2019).

- CEM GmbH. Total wash elimination for solid phase peptide synthesis. (2023).

- Peptide Primers. Peptide Synthesis for Beginners.

- ResearchGate. An acidic model pro-peptide affects the secondary structure, membrane interactions and antimicrobial activity of a crotalicidin fragment. (2018).

- PMC - PubMed Central. The Effects of Regularly Spaced Glutamine Substitutions on Alpha-Helical Peptide Structures. A DFT/ONIOM Study.

Sources

- 1. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. lifechemicals.com [lifechemicals.com]

- 4. A Comprehensive Review on Non-Natural Amino Acid-based Modifications in Antibacterial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. azolifesciences.com [azolifesciences.com]

- 7. Peptidomimetics via modifications of amino acids and peptide bonds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The synthesis of peptides and proteins containing non-natural amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 11. Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemimpex.com [chemimpex.com]

- 13. Proteolytically stable peptides by incorporation of alpha-Tfm amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. biovera.com.au [biovera.com.au]

- 19. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 20. bachem.com [bachem.com]

- 21. Automated solid-phase peptide synthesis to obtain therapeutic peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 22. chem.uci.edu [chem.uci.edu]

- 23. Peptide Synthesis for Beginners - Peptide Primers [americanpeptidesociety.org]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. researchgate.net [researchgate.net]

- 27. drugtargetreview.com [drugtargetreview.com]

Precision Engineering of Peptides: A Technical Guide to Fmoc-Protected Non-Natural Amino Acids for Click Chemistry

Executive Summary

The integration of non-natural amino acids (nAAs) bearing bioorthogonal handles into peptides via Fmoc Solid-Phase Peptide Synthesis (SPPS) has transformed chemical biology and drug discovery. This guide provides a rigorous technical framework for utilizing Fmoc-protected azides, alkynes, and tetrazines. It moves beyond basic protocols to address the "why" and "how" of maximizing yield, preserving functionality, and executing high-fidelity click reactions (CuAAC, SPAAC, IEDDA).

The Chemical Toolbox: Fmoc-Click Building Blocks

Selecting the right building block is the first step in designing a self-validating synthesis. The choice depends on the desired click chemistry modality, steric requirements, and solubility.

Core Building Blocks

| Fmoc-AA Derivative | Functionality | Primary Application | Structural Considerations |

| Fmoc-Lys(N3)-OH | Azide ( | CuAAC, SPAAC | Side-chain length (4 carbons) mimics natural Lys, ensuring solubility and accessibility. Stable to standard SPPS. |

| Fmoc-Pra-OH | Alkyne ( | CuAAC | Propargylglycine. Short side chain; can be sterically demanding if adjacent to bulky residues. |

| Fmoc-Phe(4-N3)-OH | Azide (Aromatic) | CuAAC, SPAAC | Rigid linker. Aromatic azide is less electron-rich than aliphatic, potentially affecting click kinetics slightly but offering π-stacking interactions. |

| Fmoc-TCO-Lys-OH | trans-Cyclooctene | IEDDA | Highly reactive with tetrazines. Critical: Isomerization to cis-cyclooctene (inactive) can occur under harsh acidic conditions or prolonged storage. |

| Fmoc-Tetrazine-Phe | Tetrazine | IEDDA | Electron-deficient diene. Fast kinetics ( |

Structural Logic & Causality

-

Aliphatic vs. Aromatic Azides: Fmoc-Lys(N3) (aliphatic) is generally preferred for flexibility and aqueous solubility. Fmoc-Phe(4-N3) is used when a rigid spacer is required to orient the pharmacophore.

-

Stereochemistry: Most click nAAs are supplied as the L-enantiomer. However, D-enantiomers are increasingly used in "stapled" peptides to induce specific helical turns or improve proteolytic stability.

Strategic SPPS Integration

Integrating click handles requires modifying standard Fmoc protocols to prevent side reactions, particularly reduction or alkylation of the click moiety.

Coupling Protocols

Standard activation methods (DIC/Oxyma or HBTU/DIPEA) are generally compatible with Azide and Alkyne moieties.

-

Recommendation: Use DIC/Oxyma Pure for cleaner couplings and reduced racemization risk compared to HBTU/HATU, especially for expensive nAAs.

-

Capping: Acetylation (Ac2O/DIPEA) is safe.

Deprotection Nuances

-

Reagent: 20% Piperidine in DMF is standard.

-

Stability: Azides and terminal alkynes are stable to piperidine.

-

Alert: Tetrazines can be sensitive to prolonged exposure to nucleophilic bases. For Tetrazine-containing peptides, minimize deprotection times (e.g., 2 x 3 min) or use non-nucleophilic bases (e.g., DBU with HOBt) if degradation is observed.

Critical: The Cleavage Cocktail (The "No-Thiol" Rule)

This is the most common failure point. Standard SPPS cleavage cocktails often contain thiols (EDT, DTT) to scavenge carbocations. Thiols reduce azides to amines , destroying the click handle.

Protocol for Azide-Containing Peptides:

-

DO NOT USE: 1,2-Ethanedithiol (EDT), Dithiothreitol (DTT), or Thioanisole (unless strictly necessary and monitored).

-

RECOMMENDED COCKTAIL:

Expert Insight: If the peptide contains Met or Cys and requires thiol scavenging, consider using Triethylsilane (TES) as a milder alternative, or perform the click reaction on-resin before cleavage to bypass the stability issue entirely.

Click Chemistry Workflows

Decision Matrix: Choosing the Right Chemistry

Figure 1: Decision matrix for selecting the optimal click chemistry modality based on biological constraints and kinetic requirements.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Best for: High-yield synthesis, peptide stapling, small linkage footprint. Mechanism: Cu(I) catalyzes the formation of 1,4-disubstituted 1,2,3-triazoles.

Optimized Protocol (Solution Phase):

-

Dissolve: Peptide (0.1 - 1 mM) and Alkyne/Azide partner (1.2 - 2 eq) in Water/tBuOH (1:1) or DMSO/Water.

-

Catalyst Prep: Pre-mix CuSO

(1 eq relative to peptide) with THPTA ligand (5 eq).-

Why THPTA? It protects Cu(I) from oxidation and disproportionation, and prevents Cu-induced peptide degradation.

-

-

Reduction: Add Sodium Ascorbate (10 eq) to the Cu-THPTA mix.

-

Reaction: Add catalyst mix to peptide solution. Stir under inert atmosphere (N

/Ar) for 1-4 hours. -

Purification: HPLC is usually required to remove Copper. Chelation with EDTA prior to injection helps.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Best for: Live cell labeling, copper-sensitive proteins. Mechanism: Ring strain of cyclooctynes (e.g., DBCO, BCN) drives reaction with azides. No catalyst.

Protocol:

-

Mix: Peptide-Azide (1 eq) + DBCO-Reagent (1.5 eq) in PBS or DMSO.

-

Incubate: Room temperature for 4-16 hours.

-

Note: Kinetics are slower than CuAAC. High concentrations improve rates.

Inverse Electron Demand Diels-Alder (IEDDA)

Best for: In vivo pre-targeting, rapid labeling at low concentrations.

Mechanism: Tetrazine reacts with TCO (trans-cyclooctene) to release N

Protocol:

-

Mix: TCO-Peptide + Tetrazine-Probe (1:1 stoichiometry is often sufficient due to high kinetics).

-

Time: Reaction is often complete in minutes (

min). -

Color Change: Tetrazines are often pink/red; reaction loss of color can indicate completion (if concentration is high enough).

Experimental Workflow: SPPS with Click Handles

Figure 2: Integrated workflow for synthesizing click-ready peptides. Note the critical cleavage cocktail composition.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Loss of Azide (-26 Da) | Reduction during cleavage.[2] | Check Scavengers: Ensure NO EDT/DTT was used. Use TIS/Water/Phenol only. |

| Incomplete Click (CuAAC) | Oxidation of Cu(I) to Cu(II). | Add Ligand: Use THPTA or TBTA. Increase Ascorbate concentration. Degas solvents.[6] |

| Peptide Precipitation | Click product is hydrophobic. | Solvent: Add DMSO or reaction-compatible detergent. Use "On-Resin" click strategy. |

| Tetrazine Degradation | Nucleophilic attack during SPPS. | Optimize Deprotection: Reduce piperidine exposure time. Switch to 50% Morpholine or DBU cocktails if necessary. |

| Isomerization of TCO | Acidic conditions or thermal stress. | Storage: Store TCO-peptides at -20°C. Avoid prolonged exposure to strong acids (TFA cleavage < 2h). |

References

-

Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition.[7] Chemical Reviews, 108(8), 2952–3015. Link

-

Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems. Journal of the American Chemical Society, 126(46), 15046–15047. Link

-

Blackman, M. L., Royzen, M., & Fox, J. M. (2008). Tetrazine Ligation: Fast Bioconjugation Based on Inverse-Electron-Demand Diels−Alder Reactivity. Journal of the American Chemical Society, 130(41), 13518–13519. Link

-

Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. Link

-

Lundquist, J. T., & Pelletier, J. C. (2001).[8] Improved Solid-Phase Peptide Synthesis Method Utilizing α-Azide-Protected Amino Acids.[8] Organic Letters, 3(5), 781–783. Link

-

Hansen, M. B., et al. (2013). Reduction of Azides to Amines by Dithiols: A Potential Side Reaction in Peptide Synthesis.[2][3] Journal of Peptide Science, 19(12), 735-742. Link

Sources

- 1. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. chempep.com [chempep.com]

- 5. peptide.com [peptide.com]

- 6. renyi.hu [renyi.hu]

- 7. CuAAC: An Efficient Click Chemistry Reaction on Solid Phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ≥98.0% (HPLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

Conformational constraints of alpha-methylated amino acids

Title: Conformational Constraints of

Executive Summary

The incorporation of

Mechanistic Basis: The Thermodynamics of Constraint

The Thorpe-Ingold Effect in Peptides

The conformational restriction imposed by

When this hydrogen is replaced by a methyl group:

-

Steric Clash: The additional methyl group creates severe steric interference with the carbonyl oxygen of the preceding residue and the amide nitrogen of the succeeding residue.

-

Entropy Reduction: The "allowed" conformational space (

space) on the Ramachandran plot is drastically reduced. This pre-organization reduces the entropic penalty of folding, thermodynamically driving the peptide into a structured state even in the absence of a receptor.

Ramachandran Dynamics and Helix Promotion

Unlike standard L-amino acids which populate broad

-

-Helix (

-

-Helix (

Table 1: Conformational Parameters of Standard vs.

| Parameter | L-Alanine (Standard) | Mechanistic Impact | |

| Tertiary ( | Quaternary ( | Steric blockade of proteases | |

| Allowed | Broad ( | Restricted (Helical only) | Pre-organization of secondary structure |

| Helix Propensity | Moderate | Very High | Nucleates helix formation |

| Proteolytic Stability | Low ( | High ( | Blocks enzyme active site access |

Visualization: Mechanism of Action

The following diagram illustrates the causal pathway from chemical modification to therapeutic outcome.

Figure 1: Causal pathway linking

Synthesis Protocols: Overcoming Steric Hindrance

Synthesizing peptides with

Critical Reagent Selection

-

Activator: Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyBrOP (Bromo-tris-pyrrolidino phosphonium hexafluorophosphate). These are more reactive than HBTU.[4]

-

Base: HOAt (1-Hydroxy-7-azabenzotriazole) is preferred over HOBt as an additive to boost reaction rates and suppress racemization (for chiral variants).

Optimized Coupling Protocol (SPPS)

-

Step 1: Swelling. Swell resin in DMF for 30 min.

-

Step 2: Deprotection. 20% Piperidine/DMF (

min). Wash DMF ( -

Step 3: Activation (The Critical Step).

-

Dissolve Fmoc-

-Me-AA (4 eq) and HATU (3.9 eq) in minimum DMF. -

Add DIPEA (8 eq) immediately before adding to resin.

-

Note: Pre-activation time should be kept short (< 1 min) to avoid side reactions.

-

-

Step 4: Coupling.

-

Step 5: Capping. Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Synthesis Workflow Diagram

Figure 2: Optimized SPPS cycle for sterically hindered

Experimental Characterization & Validation

Once synthesized, the conformational constraint and stability must be empirically validated.

Circular Dichroism (CD) Spectroscopy

CD is the primary tool to distinguish between the

- -Helix: Negative bands at 208 nm and 222 nm of roughly equal intensity.

-

-Helix: Negative bands at 205 nm and 222 nm , but the ratio

Proteolytic Stability Assay (Protocol)

This assay quantifies the stability enhancement provided by the modification.

-

Preparation: Dissolve peptide to 1 mM in PBS (pH 7.4).

-

Enzyme Incubation: Add protease (e.g., Chymotrypsin, Trypsin, or human serum) at a specific Enzyme:Substrate ratio (e.g., 1:100 w/w).

-

Sampling: Incubate at 37°C. Aliquot 50

L at -

Quenching: Immediately add 50

L of 1% Formic Acid/Acetonitrile to stop the reaction. -

Analysis: Analyze via RP-HPLC or LC-MS.

-

Calculation: Plot

vs. time to determine

References

-

Toniolo, C., & Benedetti, E. (1991). The polypeptide 310-helix.[6][7][8][9][10] Trends in Biochemical Sciences. Link

-

Karle, I. L., & Balaram, P. (1990). Structural characteristics of alpha-helical peptide molecules containing Aib residues. Biochemistry.[4][11][12] Link

-

Wels, B., et al. (2005). Synthesis and characterization of alpha-methylated amino acids. Tetrahedron. Link

-

Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation methods in peptide synthesis.[3][4][5] Methods in Enzymology. Link

-

Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. lifetein.com [lifetein.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. bachem.com [bachem.com]

- 5. peptide.com [peptide.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Conformational preferences of oligopeptides rich in alpha-aminoisobutyric acid. II. A model for the 3(10)/alpha-helix transition with composition and sequence sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Revisiting 310-helices: biological relevance, mimetics and applications [explorationpub.com]

- 10. Secondary Structure and Backbone Conformation | SWISS-MODEL [swissmodel.expasy.org]

- 11. Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ramachandran plot - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Containing Fmoc-α-Methyl-L-Propargylglycine

Introduction: Expanding the Peptidic Toolbox with α-Methylated, Alkyne-Functionalized Amino Acids

The incorporation of non-natural amino acids into peptide sequences is a powerful strategy in modern drug discovery and materials science, enabling the fine-tuning of pharmacological properties and the introduction of novel functionalities.[1] Fmoc-α-methyl-L-propargylglycine stands out as a particularly valuable building block. The presence of the α-methyl group introduces conformational constraints on the peptide backbone, which can enhance proteolytic stability and favor specific secondary structures. Simultaneously, the propargyl group provides a versatile handle for post-synthetic modifications via 'click chemistry,' such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the attachment of various moieties including fluorophores, imaging agents, or polyethylene glycol (PEG) chains.[2][3]

However, the synthetic incorporation of α,α-disubstituted amino acids like Fmoc-α-methyl-L-propargylglycine into a growing peptide chain via solid-phase peptide synthesis (SPPS) is not without its challenges.[4] The steric hindrance imposed by the α-methyl group can significantly impede the efficiency of the coupling reaction, potentially leading to deletion sequences and reduced overall yield.[1][5] This application note provides a detailed, field-proven protocol for the successful incorporation of Fmoc-α-methyl-L-propargylglycine into peptides using the Fmoc/tBu strategy, with a focus on overcoming the challenges associated with sterically hindered amino acids.

Materials and Reagents

For a successful synthesis, the quality of all reagents is paramount. Ensure the use of peptide synthesis grade solvents and reagents.

| Reagent | Grade | Supplier | Notes |

| Fmoc-α-methyl-L-propargylglycine | Peptide Synthesis Grade | Various | Store desiccated at 2-8°C. |

| Rink Amide Resin | 100-200 mesh | Various | For C-terminal amide peptides.[6] |

| Wang Resin | 100-200 mesh | Various | For C-terminal carboxylic acid peptides.[6] |

| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Various | Use amine-free DMF.[6] |

| Dichloromethane (DCM) | ACS Grade or higher | Various | |

| Piperidine | Reagent Grade | Various | For Fmoc deprotection.[7] |

| N,N-Diisopropylethylamine (DIEA) | Peptide Synthesis Grade | Various | |

| HATU | Peptide Synthesis Grade | Various | Recommended coupling reagent. |

| HOBt or Oxyma Pure | Peptide Synthesis Grade | Various | Additive for coupling. |

| Trifluoroacetic Acid (TFA) | Reagent Grade | Various | For cleavage from the resin.[8] |

| Triisopropylsilane (TIS) | Reagent Grade | Various | Scavenger for cleavage.[8] |

| Dithiothreitol (DTT) | Reagent Grade | Various | Scavenger for cleavage. |

| Diethyl Ether | ACS Grade or higher | Various | For peptide precipitation.[1] |

Experimental Protocols

The following protocols are designed for manual solid-phase peptide synthesis but can be adapted for automated synthesizers. The synthesis proceeds from the C-terminus to the N-terminus.[9]

Resin Selection and Preparation

The choice of resin is dictated by the desired C-terminal functionality of the final peptide. For peptides with a C-terminal amide, Rink Amide resin is a suitable choice. For peptides with a C-terminal carboxylic acid, Wang resin is commonly used.[1][6]

Protocol 1: Resin Swelling

-

Place the desired amount of resin in a reaction vessel.

-

Add sufficient DMF to cover the resin.

-

Allow the resin to swell for at least 30 minutes with gentle agitation.

Fmoc Deprotection

The removal of the temporary N-terminal Fmoc protecting group is a critical step in each cycle of amino acid addition.[10]

Protocol 2: N-Terminal Fmoc Deprotection

-

Drain the DMF from the swollen resin.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature. For sequences prone to aggregation, this time may need to be extended.

-

Drain the piperidine solution.

-

Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes.

-

Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the fulvene adduct.

A qualitative ninhydrin test can be performed to confirm the presence of a free primary amine.

Coupling of Fmoc-α-Methyl-L-Propargylglycine

This is the most critical step due to the steric hindrance of the α-methyl group. The choice of coupling reagent is crucial for achieving high coupling efficiency. While traditional carbodiimide reagents like DCC or DIC can be inefficient for coupling sterically hindered amino acids, aminium/uronium salts such as HATU, HBTU, or HCTU, or phosphonium salts like PyBOP and PyAOP, are significantly more effective.[11][12] HATU is particularly recommended for its high reactivity.

Protocol 3: HATU-Mediated Coupling

-

In a separate vial, dissolve Fmoc-α-methyl-L-propargylglycine (3 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF.

-

Add DIEA (6 equivalents) to the solution and allow for pre-activation for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature. Due to steric hindrance, an extended coupling time of 2-4 hours is recommended. For particularly difficult couplings, the reaction can be allowed to proceed overnight.[12]

-

After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

Troubleshooting Difficult Couplings:

-

Double Coupling: If the coupling is incomplete after the initial reaction (as determined by a negative ninhydrin test), a second coupling can be performed by repeating steps 1-5 of Protocol 3 with a fresh solution of the activated amino acid.[1][12]

-

Solvent Choice: For sequences prone to aggregation, N-methylpyrrolidone (NMP) can be used as a solvent instead of DMF due to its superior solvating properties.[12][13]

Workflow for a Single Amino Acid Elongation Cycle

Caption: Workflow for a single amino acid addition in SPPS.

Final Cleavage and Deprotection

Once the desired peptide sequence has been assembled, the peptide is cleaved from the solid support, and the permanent side-chain protecting groups are removed simultaneously. This is typically achieved using a strong acid, such as trifluoroacetic acid (TFA), in the presence of scavengers to quench reactive cationic species that can cause side reactions.[1][8]

Protocol 4: Cleavage from the Resin

-

After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by DCM, and dry the resin under vacuum.[1]

-

Prepare a cleavage cocktail. A common cocktail is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5). For peptides without sensitive residues like Trp, Met, or Cys, a simpler cocktail of TFA/TIS/water (95:2.5:2.5) may be sufficient.[8] The propargyl group is generally stable to TFA.

-

Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[1]

-

Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.[1]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

-

Precipitate the crude peptide by adding the combined filtrate to a large volume of cold diethyl ether (-20°C).[1]

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude peptide under vacuum.

The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

The successful incorporation of sterically hindered amino acids such as Fmoc-α-methyl-L-propargylglycine into peptides requires careful optimization of the coupling conditions. By employing potent coupling reagents like HATU, extending reaction times, and considering strategies such as double coupling, high-purity peptides containing this valuable non-natural amino acid can be synthesized efficiently. The resulting alkyne-functionalized peptides are valuable tools for a wide range of applications in chemical biology and drug development.

References

- BenchChem. (2025). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.

- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2025, August 6). Request PDF.

- MilliporeSigma. Peptide Coupling Reagents Guide.